8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione
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Overview
Description
It is a small molecular drug with a complex structure that includes a trifluoromethyl group and a piperidinyl moiety . This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of US9567304, Compound N-9, involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
US9567304, Compound N-9, undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinazoline derivatives with different functional groups .
Scientific Research Applications
US9567304, Compound N-9, has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of US9567304, Compound N-9, involves its interaction with specific molecular targets in biological systems. It is known to interact with protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
US9567304, Compound N-9, can be compared with other quinazolinedione derivatives and protein kinase inhibitors. Similar compounds include:
Thieno[3,2-D]pyrimidine derivatives: These compounds also inhibit protein kinases and have similar biological activities.
Fused 2-aminothiazole compounds: These compounds have a different core structure but share similar inhibitory effects on protein kinases.
The uniqueness of US9567304, Compound N-9, lies in its specific chemical structure, which allows for unique interactions with its molecular targets, leading to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H29Cl2F3N4O5S |
---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H29Cl2F3N4O5S/c1-2-41(39,40)21-6-5-16(27)10-15(21)12-35-24(37)18-11-20(26(29,30)31)19(22(28)23(18)33-25(35)38)14-34-8-3-4-17(13-34)32-7-9-36/h5-6,10-11,17,32,36H,2-4,7-9,12-14H2,1H3,(H,33,38)/t17-/m0/s1 |
InChI Key |
YWUVDJQWNVIFHU-KRWDZBQOSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCC[C@@H](C4)NCCO)C(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCCC(C4)NCCO)C(F)(F)F |
Origin of Product |
United States |
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